molecular formula C23H28FN3O4 B2642044 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898464-83-0

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Cat. No.: B2642044
CAS No.: 898464-83-0
M. Wt: 429.492
InChI Key: ZQKHUWBQAVMUOG-UHFFFAOYSA-N
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Description

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.

    Alkylation: The intermediate is then alkylated using a suitable alkylating agent to introduce the methyl group.

    Formation of the Pyranone Ring: The next step involves the cyclization reaction to form the pyranone ring. This is achieved by reacting the alkylated intermediate with an appropriate diketone under acidic or basic conditions.

    Etherification: The final step involves the etherification reaction to introduce the piperidin-1-yl ethoxy group. This is typically done using a piperidine derivative and an appropriate leaving group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyranone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is studied for its potential use in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyranone moiety can participate in various chemical interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
  • 2-((4-(2-bromophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Uniqueness

Compared to similar compounds, 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a more promising candidate for drug development and other applications.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c24-19-6-2-3-7-20(19)26-12-10-25(11-13-26)15-18-14-21(28)22(16-30-18)31-17-23(29)27-8-4-1-5-9-27/h2-3,6-7,14,16H,1,4-5,8-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKHUWBQAVMUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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